
5-Fluoro-4-methyl-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methyl-2-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and interactions in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-phenylpyridine typically involves the fluorination of 4-methyl-2-phenylpyridine. One common method is the reaction of 4-methyl-2-phenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom’s electron-withdrawing nature makes the compound less reactive towards EAS compared to non-fluorinated analogs.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids like AlCl3 or FeBr3.
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride in polar aprotic solvents like DMF or DMSO are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido or alkoxy derivatives .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methyl-2-phenylpyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 5-Fluoro-4-methyl-2-phenylpyridine exerts its effects is primarily through its interaction with molecular targets influenced by the fluorine atom’s electron-withdrawing nature. This can affect the compound’s binding affinity and reactivity with enzymes, receptors, or other biological molecules . The specific pathways involved depend on the application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 4-Fluoro-2-methylpyridine
- 2-Fluoro-5-methylpyridine
Uniqueness
5-Fluoro-4-methyl-2-phenylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can influence its reactivity and interactions differently compared to other fluorinated pyridines . This unique structure can lead to distinct properties and applications in various fields.
Eigenschaften
Molekularformel |
C12H10FN |
|---|---|
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
5-fluoro-4-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10FN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
YEHGIGUVNAYSAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



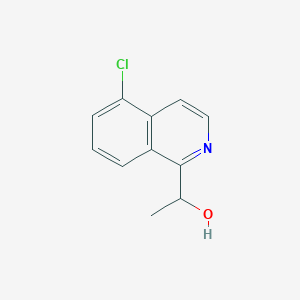

![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)

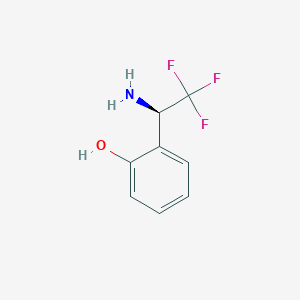
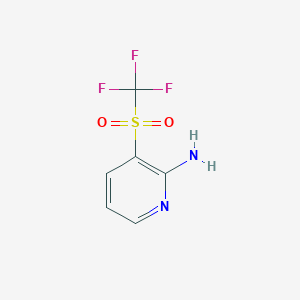
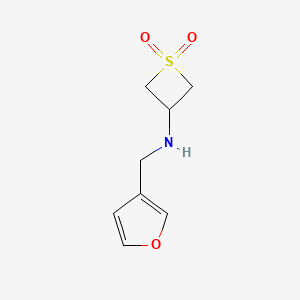
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
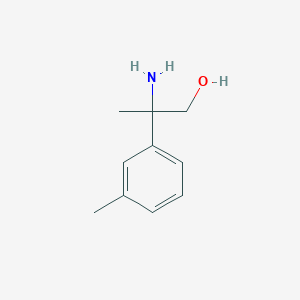
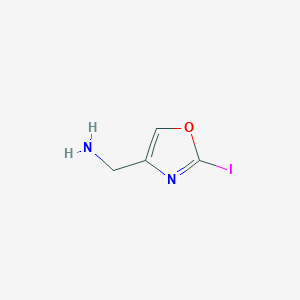
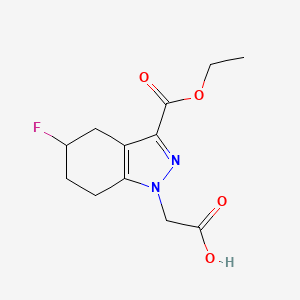
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
